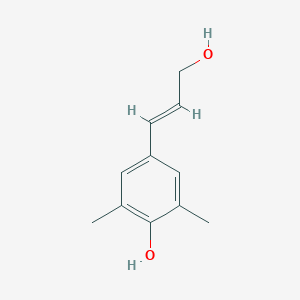

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol

Description

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C11H14O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ |

InChI Key |

HGZOXSZWGQGXJD-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C/CO |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=CCO |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2,6-Dimethylphenol

2,6-Dimethylphenol (also known as 2,6-xylenol) is a common precursor in the synthesis of substituted phenols. It is typically prepared industrially by rearrangement and dealkylation reactions involving tert-butyl-substituted phenols under acidic catalysis, as described in patent US3714269A. This process involves:

- Reacting 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of acidic catalysts (e.g., sulfuric acid, toluenesulfonic acid) at elevated temperatures (120–180 °C).

- The tert-butyl group migrates from the 2,6-dimethylphenol nucleus to phenol, yielding 2,6-dimethylphenol and 4-tert-butylphenol.

- The reaction is followed by separation via distillation and recycling of unreacted materials.

This method provides a high-purity 2,6-dimethylphenol starting material, which is crucial for further functionalization steps.

Installation of the 3-Hydroxyprop-1-en-1-yl Side Chain

The key challenge in preparing 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethylphenol is introducing the hydroxyalkenyl group at the 4-position of the phenol ring. Typical strategies include:

- Allylation or Vinylation of Phenols : Reaction of phenols with allyl or vinyl halides or alcohols under basic or catalytic conditions to form vinyl-substituted phenols.

- Hydroxyalkenylation via Aldol or Wittig-type Reactions : Introduction of the hydroxyprop-1-en-1-yl group can be achieved by condensation of appropriate aldehydes or ketones with phenolic compounds or their derivatives.

While direct literature on the exact synthesis of 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethylphenol is limited, related syntheses of 4-vinylphenols and hydroxyalkenyl phenols provide insights:

- For example, 4-vinylphenols can be prepared by dehydrohalogenation of 4-(2-haloethyl)phenols or by Heck coupling of 4-halophenols with ethylene.

- Subsequent hydroxylation or hydroboration-oxidation of the vinyl group introduces the hydroxy substituent at the allylic position.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2,6-dimethylphenol | Acid-catalyzed rearrangement of 4-tert-butyl-2,6-dimethylphenol with phenol, 120–180 °C, 0.5–6 h | High-purity 2,6-dimethylphenol |

| 2 | Electrophilic substitution at 4-position | Directed ortho/para substitution using hydroxyprop-1-en-1-yl precursor (e.g., allyl alcohol derivative) under base or catalyst | Introduction of 4-(3-hydroxyprop-1-en-1-yl) group |

| 3 | Purification | Column chromatography, recrystallization | Pure 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethylphenol |

Catalysts and Conditions

- Acidic catalysts such as sulfuric acid, toluenesulfonic acid, and metal halides are effective in rearrangement and substitution reactions involving phenols.

- For vinylation or allylation steps, transition metal catalysts (e.g., palladium in Heck reaction) or base-promoted nucleophilic substitutions are commonly employed.

- Reaction temperatures range from ambient to moderate heating (e.g., 50–160 °C), depending on the step.

Purification and Characterization

- Purification is typically achieved by column chromatography on silica gel using suitable eluents.

- Characterization includes ^1H and ^13C NMR spectroscopy to confirm substitution patterns and the presence of the hydroxyprop-1-en-1-yl group, as well as mass spectrometry and IR spectroscopy.

- For example, related phenol derivatives show characteristic NMR signals for aromatic protons, methyl groups, vinyl protons, and hydroxyl groups.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The rearrangement of tert-butyl groups in substituted phenols under acidic conditions is an efficient method to obtain 2,6-dimethylphenol, a crucial precursor.

- Vinylation and hydroxyalkenylation of phenols require careful control of reaction conditions to avoid polymerization or side reactions.

- Recycling of unreacted starting materials and by-products improves overall yield and cost-efficiency in industrial processes.

- The presence of methyl groups at the 2 and 6 positions influences regioselectivity and reactivity in electrophilic substitution reactions.

This comprehensive overview synthesizes available data on preparation methods relevant to 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethylphenol, emphasizing the importance of starting material preparation, catalytic conditions, and purification techniques. While direct synthetic protocols for this exact compound are scarce, analogous methods from related phenol chemistry provide a strong foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the hydroxyprop-1-en-1-yl group to a single bond, forming saturated alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Saturated alcohols and alkanes.

Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic derivatives.

Scientific Research Applications

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving phenolic compounds.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in studies related to cellular processes and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments. Its antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.

Industry: Utilized in the production of polymers, resins, and other industrial materials. Its chemical stability and reactivity make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with other molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include derivatives with variations in substituent groups (e.g., methoxy, glycoside, or selenide) or core modifications. Key examples are compared below:

Table 1: Comparative Analysis of Structural Analogues

Physicochemical Properties

- Acidity: The methyl groups in 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethylphenol are weaker electron donors compared to methoxy groups in syringin derivatives. This results in a higher pKa (~10–11) than syringin’s phenolic core (~9.5), reducing its acidity relative to methoxy-substituted analogs .

- Thermal Stability: The conjugated side chain may enhance thermal stability compared to simpler methylphenols (e.g., 2,6-dimethylphenol), which decompose at lower temperatures into volatile aromatics like toluene and xylene .

Biological Activity

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol, also known as coniferyl alcohol, is a phenolic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- IUPAC Name : (E)-4-(3-hydroxyprop-1-en-1-yl)-2,6-dimethylphenol

- CAS Registry Number : 32811-40-8

Antioxidant Activity

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol exhibits strong antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various biological systems. The compound's ability to donate electrons stabilizes free radicals, thereby preventing cellular damage.

Antimicrobial Properties

Research indicates that this compound has antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol has been documented in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests its utility in treating inflammatory diseases.

Neuroprotective Effects

Preliminary research indicates that this compound may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of neurodegeneration by reducing apoptosis and promoting cell viability through modulation of signaling pathways related to cell survival.

The biological activities of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol can be attributed to its structural characteristics. The hydroxyl group contributes to its reactivity with free radicals, while the phenolic structure allows for interaction with various biological targets.

Study 1: Antioxidant Effects in Cellular Models

A study conducted on human fibroblast cells demonstrated that treatment with 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol significantly reduced markers of oxidative stress. The results indicated a decrease in malondialdehyde levels and an increase in glutathione content, showcasing its protective effects against oxidative damage .

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a natural preservative in food products .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethylphenol?

The compound can be synthesized via electrophilic addition or coupling reactions using 2,6-dimethylphenol as a precursor. For example, reacting 2,6-dimethylphenol with tetracyanoethylene under acidic conditions yields intermediates that can undergo further functionalization (e.g., hydration or elimination) to introduce the 3-hydroxyprop-1-en-1-yl group. Reaction optimization should focus on controlling pH and temperature to avoid side products like tricyanovinyl derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization?

Key methods include:

- NMR Spectroscopy : To confirm the positions of methyl and hydroxypropene substituents via chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis.

- Infrared (IR) Spectroscopy : To identify hydroxyl (-OH) and alkene (C=C) stretching vibrations. Comparative studies with structurally analogous compounds (e.g., 2,6-dimethoxy derivatives) can validate assignments .

Q. What are the common electrophilic reactions involving this compound?

The phenolic ring is reactive toward electrophilic substitution (e.g., halogenation, nitration). For instance, selective methylation of 2,6-dimethylphenol derivatives can occur in fluidized-bed reactors using iron-chromium mixed oxide catalysts, though reaction selectivity must be monitored to avoid over-substitution .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, catalysts) influence product distribution?

- Acidic Conditions : Stabilize intermediates like tetracyanoethylphenols, which can be isolated and characterized .

- Alkaline Conditions : Promote elimination reactions, converting intermediates to tricyanovinyl derivatives. Kinetic studies under varying pH levels are critical for pathway control . Catalyst choice (e.g., iron-chromium oxides vs. homogeneous acids) also impacts regioselectivity and yield .

Q. What are the environmental degradation pathways of this compound?

Limited data exist for the target compound, but analog studies on 2,6-dimethylphenol suggest:

- Aerobic Biodegradation : Likely slow due to steric hindrance from methyl groups.

- Photolysis : UV exposure may cleave the alkene or hydroxyl groups, but quantum yield studies are needed.

- Anaerobic Conditions : Resistance to biodegradation is expected, requiring advanced oxidation processes for remediation .

Q. How does this compound serve as a precursor for bioactive molecules?

Structural analogs (e.g., 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenol) are glycosylated to form compounds like Eleutheroside B, a pharmacologically active glucoside. Enzymatic or chemical glycosylation strategies could be adapted for the target compound to explore bioactivity .

Q. What contradictions exist in experimental outcomes for related compounds?

- Reaction Selectivity : Methylation of 2,6-dimethylphenol in fluidized beds produces 2,6-dimethyl derivatives, but competing side reactions (e.g., over-methylation) require precise control of cresol circulation .

- pH-Dependent Stability : The tetracyanoethyl intermediate is stable in acidic media but rapidly converts to tricyanovinyl products under alkaline conditions, highlighting the need for pH monitoring during synthesis .

Methodological Recommendations

- Synthetic Optimization : Use kinetic studies and in-situ spectroscopic monitoring to track intermediate formation.

- Environmental Fate Modeling : Apply quantitative structure-activity relationship (QSAR) models based on chlorophenol data to predict biodegradation rates .

- Bioactivity Screening : Leverage glycosylation protocols validated for dimethoxy analogs to synthesize derivatives for pharmacological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.